Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate
Overview
Description
Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a triphenylsulfonium group and an adamantane derivative, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate typically involves the reaction of triphenylsulfonium salts with adamantane derivatives under controlled conditions. The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Triphenylsulfonium 2-(adamantane-1-carbonyloxy)-3,3,3-trifluoro-2-trifluoromethylpropane-1-sulfonate
- Sulfonium, triphenyl-, salt with 2-sulfoethyl tricyclo[3.3.1.13,7]decane-1-carboxylate (1:1)
Uniqueness
Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate stands out due to its unique combination of the triphenylsulfonium group and the adamantane derivative, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C31H34O5S2 |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-(adamantane-1-carbonyloxy)ethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C13H20O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-12(18-1-2-19(15,16)17)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-15H;9-11H,1-8H2,(H,15,16,17)/q+1;/p-1 |
InChI Key |
WYYSEXOKTYXQKL-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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